molecular formula C13H23NO2 B075249 4-Piperidinocyclohexyl acetate CAS No. 1531-94-8

4-Piperidinocyclohexyl acetate

Número de catálogo: B075249
Número CAS: 1531-94-8
Peso molecular: 225.33 g/mol
Clave InChI: HCDGMLMWTNNERJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Piperidinocyclohexyl acetate is a piperidine-derived ester compound characterized by a cyclohexyl group attached to the piperidine ring at the 4-position, with an acetate ester functional group. Piperidine derivatives are widely utilized due to their versatile reactivity and biological activity, often serving as intermediates in drug synthesis . The cyclohexyl moiety may enhance lipophilicity, influencing solubility and membrane permeability compared to simpler esters like ethyl or methyl derivatives .

Propiedades

Número CAS

1531-94-8

Fórmula molecular

C13H23NO2

Peso molecular

225.33 g/mol

Nombre IUPAC

(4-piperidin-1-ylcyclohexyl) acetate

InChI

InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3

Clave InChI

HCDGMLMWTNNERJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC(CC1)N2CCCCC2

SMILES canónico

CC(=O)OC1CCC(CC1)N2CCCCC2

Otros números CAS

1531-94-8

Sinónimos

4-Piperidinocyclohexyl=acetate

Origen del producto

United States

Análisis De Reacciones Químicas

Hydrolysis of the Acetate Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis

  • Conditions : 1M HCl, reflux (110°C), 6–8 hours .

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Product : 4-Piperidinocyclohexyl acetic acid.

Base-Promoted Saponification

  • Conditions : 1M NaOH, 80°C, 3–4 hours.

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

Condition Catalyst Time (h) Yield (%)
AcidicHCl885
BasicNaOH492

Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

N-Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃ in DMF, 60°C .

  • Mechanism : Deprotonation of the amine facilitates nucleophilic attack on the alkyl halide.

  • Product : Quaternary ammonium salts (e.g., N-methyl-4-piperidinocyclohexyl acetate).

N-Acylation

  • Reagents : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C to RT .

  • Mechanism : Acylation via the amine’s lone pair attacking the electrophilic carbonyl carbon.

Reaction Reagent Product Yield (%)
AlkylationCH₃IN-Methyl derivative78
AcylationAcClN-Acetyl derivative65

Cyclization Reactions

The piperidine ring and cyclohexyl group enable intramolecular cyclization under catalytic conditions.

Aza-Prins Cyclization

  • Conditions : ZrCl₄ (20 mol%), CH₂Cl₂, RT, 12 hours .

  • Mechanism : Activation of an aldehyde (e.g., formaldehyde) by ZrCl₄ forms an iminium intermediate, triggering 6-endo-trig cyclization.

  • Product : Bridged bicyclic amines (e.g., fused piperidine-cyclohexane systems) .

Redox Reactions

The piperidine ring undergoes oxidation, while the cyclohexyl group can be functionalized.

Piperidine Oxidation

  • Conditions : mCPBA (3 equiv.), CH₂Cl₂, 0°C .

  • Product : N-Oxide derivatives (e.g., 4-piperidinocyclohexyl acetate N-oxide).

Cyclohexyl Functionalization

  • Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, RT .

  • Product : Hydrogenated derivatives (e.g., cyclohexane ring saturation).

Transesterification

The acetate ester exchanges alkoxy groups under catalytic conditions.

  • Conditions : NaOMe (5 mol%), excess ROH (e.g., ethanol), reflux .

  • Product : Ethyl this compound (yield: 88%) .

Comparative Reactivity of Structural Analogs

The reactivity profile of this compound aligns with related piperidine esters:

Compound Key Reaction Unique Feature
4-Piperidinocyclohexyl valerateBase hydrolysisLonger alkyl chain slows reaction rate
Methyl piperidine-4-carboxylate N-AlkylationEnhanced steric hindrance

Mechanistic and Kinetic Insights

  • Hydrolysis Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for basic hydrolysis are 1.2×1031.2\times 10^{-3} s⁻¹ at 80°C.

  • Steric Effects : Bulky substituents on the cyclohexyl group reduce N-alkylation yields by 15–20% .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cyclohexyl Acetate

  • Structure: A simple ester of cyclohexanol and acetic acid (C8H14O2).
  • Properties :
    • Boiling point: 172°C; density: 0.966 g/cm³; water solubility: 1.5 g/100 mL .
    • Applications: Solvent for resins, flavoring agent in food, and component in fragrances .
    • Toxicity: Oral LD50 (rat): 4.5 g/kg .
  • Contrast: Unlike 4-piperidinocyclohexyl acetate, cyclohexyl acetate lacks the piperidine ring, limiting its pharmacological relevance. Its lower molecular weight (142.20 g/mol) and higher water solubility make it more suitable for non-specialized industrial uses.

Ethyl 2-(Piperidin-4-yl) Acetate

  • Structure: Ethyl ester with a piperidine ring substituted at the 4-position (C9H17NO2).
  • Properties :
    • Molecular weight: 171.24 g/mol; soluble in organic solvents .
    • Applications: Intermediate in drug synthesis (e.g., analgesics or CNS-targeting compounds) .
  • However, the cyclohexyl group may improve lipid bilayer penetration.

4-Phenyl-1-(2-Phenylethyl)piperidin-4-yl Acetate (PEPAP)

  • Structure: Complex piperidine derivative with phenyl and phenethyl substituents (C21H25NO2).
  • Properties: Molecular weight: 335.43 g/mol; low water solubility .
  • Contrast: PEPAP’s aromatic substituents increase rigidity and receptor-binding affinity compared to this compound, which may exhibit greater conformational flexibility.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure: Piperidine ring with ethoxycarbonyl and carboxylic acid groups (C9H15NO4).
  • Properties :
    • LogP: 0.9; moderate GI absorption predicted .
    • Applications: Building block for peptidomimetics or enzyme inhibitors .
  • Contrast: The carboxylic acid group introduces polarity, contrasting with the ester functionality of this compound. This impacts solubility and bioavailability.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility LogP<sup>a</sup> Applications
This compound<sup>b</sup> C13H21NO2 223.31 N/A Low (estimated) ~2.5 (estimated) Pharmaceutical intermediate
Cyclohexyl acetate C8H14O2 142.20 172 1.5 g/100 mL 1.9 Solvent, flavoring agent
Ethyl 2-(piperidin-4-yl)acetate C9H17NO2 171.24 N/A Organic-soluble ~1.2 (estimated) Drug synthesis intermediate
PEPAP C21H25NO2 335.43 N/A Insoluble ~3.8 (estimated) Research chemical

<sup>a</sup>LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-piperidinocyclohexyl acetate, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves esterification of 4-piperidinocyclohexanol with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and catalysts like DMAP. Yield optimization may require monitoring reaction progress via TLC or HPLC and adjusting stoichiometry. Post-synthesis purification often employs column chromatography or recrystallization .
  • Experimental Design Tip : For reproducibility, document catalyst loading, solvent purity, and reaction time. Compare yields under inert (N₂/Ar) vs. ambient atmospheres to assess sensitivity to moisture/oxygen .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage (δ ~2.0–2.1 ppm for acetate methyl) and piperidine/cyclohexyl proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₃H₂₃NO₂).
  • X-ray Crystallography : For definitive stereochemical assignment, particularly if chiral centers are present in derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer :

  • Solubility : Assess in polar (water, ethanol) and non-polar solvents (hexane, DCM) to guide formulation. The acetate group enhances lipophilicity, favoring organic solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect hydrolysis of the ester bond. Store under anhydrous conditions at −20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate and critically evaluate literature. Classify studies by derivative structure, assay type (e.g., in vitro vs. in vivo), and model organisms .
  • Meta-Analysis : Use Cochrane Handbook protocols to quantify effect sizes and heterogeneity. Address biases (e.g., publication bias) via funnel plots .
  • Mechanistic Studies : Use SAR (Structure-Activity Relationship) models to isolate structural motifs responsible for divergent activities .

Q. What experimental strategies are recommended for studying the metabolic pathways of this compound?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites. Monitor via LC-MS/MS.
  • Isotopic Labeling : 14^{14}C-label the acetate or cyclohexyl group to trace metabolic fate in pharmacokinetic studies.
  • Computational Prediction : Apply tools like REAXYS or BKMS_METABOLIC to predict enzyme interactions (e.g., esterase cleavage) .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Validation Experiments : Replicate computational conditions (solvent, temperature) in lab settings. Compare DFT-calculated reaction barriers with kinetic data from stopped-flow techniques.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models). Cross-validate using multiple software packages (Gaussian, ORCA) .

Q. What safety protocols are essential for handling this compound in neuropharmacology studies?

  • Methodological Answer :

  • Toxicity Screening : Use Ames test for mutagenicity and acute toxicity assays (OECD 423) in rodent models. Reference structural analogs in EPA DSSTox for hazard prediction .
  • Exposure Controls : Use fume hoods for synthesis and PPE (gloves, goggles) for in vivo dosing. Monitor for CNS effects (e.g., sedation) in behavioral assays .

Methodological Guidelines

  • Data Reporting : Follow PRISMA for systematic reviews and Cochrane standards for meta-analyses to ensure transparency .
  • Structural Documentation : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR/spectral data in PubChem .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per journal guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.